An In-depth Technical Guide to Erythorbic Acid: Chemical Structure and Properties
An In-depth Technical Guide to Erythorbic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythorbic acid (D-araboascorbic acid), a stereoisomer of L-ascorbic acid (Vitamin C), is a widely utilized antioxidant in the food, pharmaceutical, and cosmetic industries.[1][2][3][4] While structurally similar to ascorbic acid, its distinct stereochemistry at the C5 position results in significantly reduced Vitamin C biological activity but comparable antioxidant efficacy.[5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical and chemical properties of erythorbic acid. Detailed experimental protocols for the determination of its key properties are provided, alongside a visualization of its primary antioxidant mechanism. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Stereochemistry
Erythorbic acid, systematically named (5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one, is a γ-lactone with the molecular formula C₆H₈O₆.[2][3][6] It is an epimer of ascorbic acid, differing only in the stereochemical configuration at the C5 carbon atom.[2][6] This subtle structural difference is critical, profoundly impacting its biological activity while retaining the chemical functionalities responsible for its potent antioxidant properties.
The structure features a five-membered lactone ring containing an enediol moiety, which is responsible for its acidic and strong reducing properties. The side chain attached to the ring contains two chiral centers.
Key Structural Identifiers:
| Identifier | Value |
| IUPAC Name | (5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one[2] |
| CAS Number | 89-65-6[6][7] |
| Molecular Formula | C₆H₈O₆[1][7][8] |
| SMILES String | O=C1C(O)=C(O)--INVALID-LINK--CO">C@HO1[7] |
| InChI Key | CIWBSHSKHKDKBQ-DUZGATOHSA-N[1][6] |
Below is a 2D chemical structure diagram of Erythorbic Acid.
Caption: 2D Chemical Structure of Erythorbic Acid.
Physicochemical Properties
Erythorbic acid presents as a white to slightly yellow crystalline solid that gradually darkens upon exposure to light.[8][9] Its polar functional groups confer high solubility in water.[1][3]
Table 1: Physicochemical Properties of Erythorbic Acid
| Property | Value | Source(s) |
| Molecular Weight | 176.12 g/mol | [1][6][7] |
| Appearance | White to slightly yellow crystalline powder/solid | [1][3][8] |
| Melting Point | 164–172 °C (with decomposition) | [2][6][10] |
| Solubility in Water | ~40-43 g/100 mL at 25 °C | [1][9][10] |
| Solubility in Ethanol | Moderately soluble | [1] |
| Specific Rotation ([α]D²⁵) | -16.5° to -18.0° |
Chemical Properties and Reactivity
The chemical behavior of erythorbic acid is dominated by its function as a potent reducing agent and antioxidant. This activity is attributed to the enediol structure, which can readily donate electrons or hydrogen atoms to neutralize free radicals and other oxidizing species.
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Antioxidant Mechanism : Erythorbic acid acts as an oxygen scavenger, reacting with oxygen and free radicals to prevent oxidative damage.[1][2] This mechanism is crucial in its role as a food preservative, where it prevents discoloration, rancidity, and flavor degradation.[1][4][11]
-
Reactivity : It is a strong reducing agent that can decolorize solutions of potassium permanganate and 2,6-dichlorophenol-indophenol.
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Stability : The compound is most stable in acidic conditions (pH < 6).[1] In alkaline solutions, the lactone ring is susceptible to hydrolysis.[8] It is also incompatible with strong bases, strong oxidizing agents, and chemically active metals like copper, zinc, and aluminum.[2][10]
-
Curing Accelerator : In the processing of cured meats, erythorbic acid accelerates and controls the nitrite curing reaction, promoting the development of a stable pink color and inhibiting the formation of potentially carcinogenic nitrosamines.[10]
The antioxidant action involves the donation of a hydrogen atom from one of the hydroxyl groups on the enediol moiety to a free radical (R•), neutralizing the radical and forming a resonance-stabilized erythorbyl radical.
Caption: Electron donation pathway of Erythorbic Acid.
Experimental Protocols
The following sections outline standard methodologies for determining the key physicochemical properties of erythorbic acid.
Determination of Melting Point
The melting point is determined as a range, indicating the temperature at which the substance begins to melt to the point where it is completely liquid. This is a crucial indicator of purity.
-
Apparatus : Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[12]
-
Procedure :
-
A small amount of finely powdered, dry erythorbic acid is packed into the sealed end of a capillary tube to a height of 1-2 mm.[3][13]
-
The capillary tube is placed in the heating block of the apparatus, adjacent to the thermometer bulb.[3][12]
-
The sample is heated rapidly to obtain an approximate melting range. The apparatus is then allowed to cool.
-
A second sample is heated slowly, with the temperature increasing at a rate of approximately 2 °C per minute as it approaches the approximate melting point.[12][14]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[12]
-
Determination of Aqueous Solubility
This protocol determines the concentration of a saturated solution of erythorbic acid in water at a specified temperature.
-
Apparatus : Analytical balance, volumetric flasks, thermostatically controlled shaker or water bath, filtration apparatus, spectrophotometer or HPLC.
-
Procedure :
-
An excess amount of erythorbic acid is added to a known volume of deionized water in a sealed container (e.g., a screw-capped vial).[15]
-
The mixture is agitated in a thermostatically controlled environment (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After agitation, the suspension is allowed to stand at the same temperature to allow undissolved solid to settle.[15]
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
The concentration of erythorbic acid in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.
-
Solubility is expressed in grams per 100 mL of water.
-
Determination of Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is measured using polarimetry.
-
Apparatus : Polarimeter, sodium D-line lamp (589 nm), sample cell (polarimeter tube, typically 1 dm in length), analytical balance, volumetric flask.[16][17][18]
-
Procedure :
-
A solution of erythorbic acid is prepared by accurately weighing a sample and dissolving it in a known volume of solvent (e.g., water) to a precise concentration (c), typically expressed in g/mL.[19][20]
-
The polarimeter is calibrated using a blank (the pure solvent).
-
The sample cell is rinsed and filled with the erythorbic acid solution, ensuring no air bubbles are present in the light path.
-
The observed optical rotation (α) is measured at a constant temperature (t), typically 25 °C, using the sodium D-line (λ).[19]
-
The specific rotation [α] is calculated using the formula: [α]ᵗλ = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL[17]
-
-
Synthesis Overview
Industrially, erythorbic acid is produced through fermentation and subsequent chemical steps. A common method involves the microbial conversion of glucose to 2-keto-D-gluconic acid, followed by chemical synthesis.
Caption: Industrial Synthesis Workflow for Erythorbic Acid.
Conclusion
Erythorbic acid is a commercially significant antioxidant with well-defined chemical and physical properties. Its structural similarity to ascorbic acid provides a comparable antioxidant capacity, while its distinct stereochemistry limits its vitamin activity. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of erythorbic acid, which is essential for its application in research, quality control, and the development of new formulations across various scientific and industrial sectors.
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